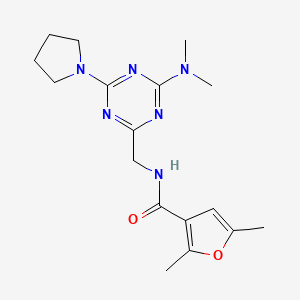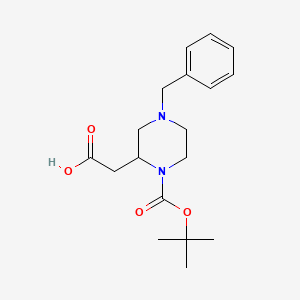
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound with unique chemical properties. This compound belongs to a class of molecules that are characterized by the presence of a triazine ring, a pyrrolidine group, and a furan ring, which together confer interesting reactivity and potential for various applications in science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, beginning with the preparation of the triazine core. This is often done through the reaction of cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions to introduce the necessary functional groups. Subsequent steps involve the formation of the furan carboxamide moiety through reactions that might include esterification, amidation, and cyclization. Key reagents often used include dimethylformamide, dicyclohexylcarbodiimide, and catalytic amounts of acids or bases to facilitate the transformations.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized for yield and purity by employing continuous flow chemistry techniques, advanced separation methods, and efficient recycling of reagents. Industrial synthesis would also focus on reducing the environmental impact, such as minimizing the use of hazardous solvents and ensuring proper waste management.
Análisis De Reacciones Químicas
Types of Reactions N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of reactions including:
Oxidation
: In the presence of strong oxidizing agents, it might oxidize to form corresponding N-oxide derivatives.
Reduction
: Reduction reactions could involve the conversion of the triazine ring or the carboxamide functional group to amines.
Substitution
: The compound can participate in nucleophilic substitution reactions, especially due to the electron-withdrawing nature of the triazine ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a suitable catalyst for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions vary but often include specific temperature, pressure, and solvent systems to optimize the reactions.
Major Products Formed from These Reactions
Major products depend on the specific reaction conditions but might include N-oxide derivatives, amine derivatives from reductions, and various substituted derivatives from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide finds applications across various fields:
Chemistry
: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology
: Investigated for its potential as a bioactive molecule, particularly in drug development and as a ligand in biochemical assays.
Medicine
: Potential therapeutic applications include use as an antitumor agent, an antibiotic, or in other pharmaceutical formulations.
Industry
: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound's mechanism of action involves interactions at the molecular level, often targeting specific proteins or enzymes due to its unique structural features. For example, the triazine ring can interact with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. These interactions can disrupt biological pathways, leading to the compound’s desired effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar triazine or furan structures, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to the combination of functional groups which confer unique reactivity and biological activity. Similar compounds might include:
1,3,5-Triazine derivatives
: Such as cyanuric chloride or melamine, which also contain the triazine ring but differ in functional groups.
Furan derivatives
: Like furfural or furan-2-carboxylic acid, which contain the furan ring but lack the triazine and pyrrolidine components.
Amines and amides
: Compounds like dimethylamine or acetamide, which share some functional groups but differ significantly in overall structure.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-11-9-13(12(2)25-11)15(24)18-10-14-19-16(22(3)4)21-17(20-14)23-7-5-6-8-23/h9H,5-8,10H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWUGXTWVUYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2697712.png)

![Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2697714.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2697717.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2697718.png)
![N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide](/img/structure/B2697720.png)
![6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide](/img/structure/B2697722.png)


![N-[[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2697726.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2697730.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2697732.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697733.png)
